REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]>O.[Cu]>[F:10][C:8]1[CH:7]=[CH:6][C:5]([C:11](=[O:13])[CH3:12])=[C:4]([NH:2][CH3:1])[CH:9]=1 |f:2.3.4.5.6.7.8.9.10.11.12.13|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
51.6 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)F)C(C)=O
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Name
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industrial methylated spirit
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Quantity
|
120 mL
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Type
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solvent
|
Smiles
|
|
Name
|
industrial methylated spirit
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Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
copper
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Quantity
|
0.75 g
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Type
|
catalyst
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Smiles
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[Cu]
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Name
|
|
Quantity
|
2.88 g
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Type
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reactant
|
Smiles
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O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was charged to a pressure vessel
|
Type
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TEMPERATURE
|
Details
|
heated to 90° for 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling in an ice bath to 30° the mixture
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Type
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CUSTOM
|
Details
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was transferred to a second vessel
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Type
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TEMPERATURE
|
Details
|
heated at 50°
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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ADDITION
|
Details
|
Water (300 ml) was added to the filtrate
|
Type
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TEMPERATURE
|
Details
|
the solution heated to reflux
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (5M; 90 ml) was added to the hot solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a brief period
|
Type
|
ADDITION
|
Details
|
aqueous sodium hydroxide solution (5M; 30 ml) added
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (600 ml)
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Type
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EXTRACTION
|
Details
|
further extracted with dichloromethane (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane extracts were dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude brown oil
|
Type
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DISTILLATION
|
Details
|
The oil was distilled in vacuo (b.p. 90°, 1 mmHg)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)NC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |